(4-Hexyl-2,5-dioxo-2,5-dihydro-3-furanyl)acetic acid
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Overview
Description
(4-hexyl-2,5-dioxo-2,5-dihydro-3-furanyl)acetic acid is a cyclic dicarboxylic anhydride that is furan-2,5-dione substituted by at position 3 by a carboxymethyl group and a hexyl group at position 4. It has a role as a metabolite. It is a cyclic dicarboxylic anhydride, a member of furans and a dioxo monocarboxylic acid.
Scientific Research Applications
Odor Detection and Interaction
Studies have explored the detection and interaction of carboxylic acids, like (4-Hexyl-2,5-dioxo-2,5-dihydro-3-furanyl)acetic acid, with other compounds. For instance, research has demonstrated that the detection probabilities for mixtures of carboxylic acids vary with the carbon-chain length of the acids. This is significant in understanding the summation effects of these acids when mixed with other compounds, which could be essential in food chemistry and odorant design (Miyazawa et al., 2009).
Metabolic Pathway Insights
Research has identified the presence of specific metabolites, such as cis- and trans-4-hydroxycyclohexylacetic acid (4HCHAA), in individuals with particular metabolic disorders. This information aids in understanding the metabolic pathways and potential enzymatic defects in diseases like transient tyrosinemia and suggests that similar acids, including this compound, could be involved in or used as biomarkers for specific metabolic pathways or disorders (Niederwieser et al., 1978).
Environmental and Occupational Health
Studies on the exposure to compounds structurally related to this compound, like phenoxyherbicides and chlorophenols, have been conducted to understand their association with health conditions such as soft tissue sarcoma. This research is crucial for environmental and occupational health, as it helps establish safety standards and exposure limits for such chemicals (Smith et al., 1984).
Properties
Molecular Formula |
C12H16O5 |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-(4-hexyl-2,5-dioxofuran-3-yl)acetic acid |
InChI |
InChI=1S/C12H16O5/c1-2-3-4-5-6-8-9(7-10(13)14)12(16)17-11(8)15/h2-7H2,1H3,(H,13,14) |
InChI Key |
UMHSTRUKUXAWBA-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=C(C(=O)OC1=O)CC(=O)O |
Canonical SMILES |
CCCCCCC1=C(C(=O)OC1=O)CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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